molecular formula C10H10N2O3 B13892660 N-methyl-N-(3-nitrophenyl)acrylamide

N-methyl-N-(3-nitrophenyl)acrylamide

Cat. No.: B13892660
M. Wt: 206.20 g/mol
InChI Key: YFGOGSWYHYAOOU-UHFFFAOYSA-N
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Description

N-methyl-N-(3-nitrophenyl)acrylamide is an acrylamide derivative featuring a methyl group and a 3-nitrophenyl substituent on the nitrogen atom.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

N-methyl-N-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C10H10N2O3/c1-3-10(13)11(2)8-5-4-6-9(7-8)12(14)15/h3-7H,1H2,2H3

InChI Key

YFGOGSWYHYAOOU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C=C

Origin of Product

United States

Preparation Methods

Preparation Methods of N-methyl-N-(3-nitrophenyl)acrylamide

General Synthetic Approach

The synthesis of this compound generally involves the acylation of an appropriate amine (N-methyl-3-nitroaniline or its derivatives) with an acryloyl chloride or equivalent acrylic acid derivative under controlled conditions. The key steps typically include:

  • Formation of the amide bond through nucleophilic substitution.
  • Control of reaction medium pH to favor amide formation.
  • Use of appropriate solvents and bases to optimize yield and purity.
  • Purification by recrystallization or chromatographic methods.

Detailed Synthetic Procedure

While specific literature on this compound is limited, insights can be drawn from closely related acrylamide derivatives and nitrophenyl acrylamide compounds synthesis.

Acylation Reaction
  • Reactants : N-methyl-3-nitroaniline (amine source) and acryloyl chloride (acylating agent).
  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is commonly used.
  • Base : Triethylamine (Et3N) or similar organic base to neutralize HCl generated.
  • Conditions : The amine is dissolved in the solvent with the base, and the acryloyl chloride is added dropwise at low temperature (0-5°C) to control the reaction rate and avoid side reactions.
  • Reaction Time : Stirring at room temperature for 18-24 hours ensures complete conversion.
  • Monitoring : Thin-layer chromatography (TLC) is used to monitor reaction progress.
Workup and Purification
  • After completion, the reaction mixture is quenched with water.
  • The organic layer is separated, washed to remove impurities.
  • The product is precipitated by adding water or a non-solvent.
  • Recrystallization from ethanol or ethyl acetate yields pure this compound.

Alternative Synthetic Routes

  • Knoevenagel Condensation : Some acrylamide derivatives are synthesized via Knoevenagel condensation of aldehydes with amides in the presence of bases such as sodium methoxide in DMF. However, this is more common for benzothiazine derivatives and related acrylamides with hydroxy and nitro substituents.
  • Direct Amidation : Using acrylic acid and N-methyl-3-nitroaniline with coupling agents like DCC (dicyclohexylcarbodiimide) can also afford the acrylamide under mild conditions.

Analytical Data and Research Findings

Spectroscopic Characterization

  • 1H NMR and 13C NMR : Characteristic signals for the acrylamide vinyl protons and methyl group on nitrogen confirm the structure.
  • Infrared (IR) Spectroscopy : Presence of amide carbonyl stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 and 1340 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight 192.17 g/mol.
  • Crystallography : While direct crystallographic data for this compound is scarce, related compounds show E-configuration predominance in the acrylamide double bond.

Stability and Isomerism

  • Acrylamide derivatives often exist as E- and Z-isomers; synthetic methods aim to maximize the E-isomer due to higher stability.
  • Polymorphic forms may exist, influencing melting points and solubility.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Amine N-methyl-3-nitroaniline Purity > 98% recommended
Acylating Agent Acryloyl chloride Freshly distilled or purified
Solvent Anhydrous THF, DCM, or Ethyl Acetate Dry solvents prevent hydrolysis
Base Triethylamine or Pyridine Stoichiometric to neutralize HCl
Temperature 0-5°C during addition, then RT for reaction Controls reaction rate and selectivity
Reaction Time 18-24 hours Monitored by TLC
Workup Water quench, organic extraction Efficient removal of by-products
Purification Recrystallization from ethanol or ethyl acetate Yields high purity product
Yield 60-80% Dependent on reaction scale and purity
Product Configuration Predominantly E-isomer Confirmed by NMR and crystallography

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(3-nitrophenyl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-(3-nitrophenyl)acrylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-(3-nitrophenyl)acrylamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Positional Isomerism: 3-Nitro vs. 4-Nitro

The position of the nitro group significantly impacts physical and chemical properties:

  • N-(4-Nitrophenyl)acrylamide (melting point: 172°C ) exhibits higher crystallinity compared to its 3-nitro counterpart, likely due to symmetry-enhanced packing .
  • N-methyl-N-(3-nitrophenyl)acrylamide ’s meta-substitution may enhance solubility in polar solvents compared to para-substituted analogs, though direct data are unavailable in the evidence.

Structural and Spectral Data

While direct spectral data for this compound are absent, related compounds provide benchmarks:

  • 3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide (C₁₆H₁₄N₂O₃S) has a molecular weight of 314.36 and a predicted collision cross-section (CCS) of 201.39 Ų for [M+H]⁺ .
  • N-(4-Nitrophenyl)acrylamide (C₉H₈N₂O₃) shows a distinct $^1$H NMR profile with aromatic proton shifts between δ 7.5–8.3 ppm .

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